molecular formula C16H19F3N4OS B6432337 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2549008-44-6

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6432337
CAS No.: 2549008-44-6
M. Wt: 372.4 g/mol
InChI Key: ARZWNGZLMRAUMT-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine” is a complex organic molecule. It contains a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound . The 1,2,4-thiadiazole ring is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Most heterocyclic moieties, like the 1,2,4-thiadiazole in this compound, have diverse activities .

Future Directions

The 1,2,4-thiadiazole moiety, a component of this compound, has been the subject of much research due to its wide range of biological activities . Future research may continue to explore the potential applications of this and similar compounds in various fields, including medicine and pharmacology.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4OS/c1-24-10-5-14-20-15(25-21-14)23-8-6-22(7-9-23)13-4-2-3-12(11-13)16(17,18)19/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWNGZLMRAUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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